An In-depth Technical Guide to 3-(2-Bromo-4-methoxyphenoxy)azetidine: Synthesis, Properties, and Medicinal Chemistry Applications
An In-depth Technical Guide to 3-(2-Bromo-4-methoxyphenoxy)azetidine: Synthesis, Properties, and Medicinal Chemistry Applications
Introduction: The Strategic Value of the 3-Phenoxyazetidine Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular frameworks that impart advantageous physicochemical and pharmacological properties is a central theme. Among the saturated heterocyclic motifs, the azetidine ring has emerged as a privileged scaffold.[1] This four-membered, nitrogen-containing heterocycle offers a unique conformational rigidity that sits between the highly strained aziridine and the more flexible five-membered pyrrolidine ring. This constrained geometry can significantly enhance the binding affinity of a molecule to its biological target by minimizing the entropic penalty upon binding. Furthermore, the incorporation of an azetidine ring can improve key drug-like properties such as solubility and metabolic stability.[1]
This guide provides a comprehensive technical overview of 3-(2-Bromo-4-methoxyphenoxy)azetidine, a functionalized building block with significant potential in medicinal chemistry. The strategic incorporation of a substituted phenoxy moiety onto the azetidine core introduces key structural features: a bromine atom, which can serve as a handle for further synthetic diversification through cross-coupling reactions, and a methoxy group, which can influence electronic properties and metabolic stability. This document will detail the chemical properties, plausible synthetic routes with step-by-step protocols, and potential applications of this compound in the development of novel therapeutics.
Core Chemical Properties
| Property | Value | Source/Method |
| CAS Number | 1220027-73-5 | Chemical Supplier Databases[2] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | Chemical Supplier Databases[2] |
| Molecular Weight | 258.11 g/mol | Chemical Supplier Databases[2] |
| Appearance | Predicted: White to off-white solid | Inferred from analogous compounds |
| Solubility | Predicted: Soluble in organic solvents such as DCM, MeOH, and DMSO | Inferred from structural features |
| Purity Specification | Typically ≥95% | Commercial Supplier[2] |
Synthesis of 3-(2-Bromo-4-methoxyphenoxy)azetidine: A Plausible Two-Step Approach
The synthesis of 3-(2-Bromo-4-methoxyphenoxy)azetidine can be logically approached through a two-step sequence involving the coupling of a protected 3-hydroxyazetidine with 2-bromo-4-methoxyphenol, followed by deprotection. Two well-established methods for the key etherification step are the Williamson ether synthesis and the Mitsunobu reaction.
Precursor Synthesis: 2-Bromo-4-methoxyphenol
The phenolic precursor, 2-bromo-4-methoxyphenol, is a known compound with available spectroscopic data.[3] Its synthesis typically involves the regioselective bromination of 4-methoxyphenol.
Synthetic Pathway 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[4] In this context, the hydroxyl group of N-Boc-3-hydroxyazetidine is first converted to a better leaving group, such as a mesylate or tosylate, which is then displaced by the phenoxide of 2-bromo-4-methoxyphenol.
Caption: Plausible Williamson Ether Synthesis Workflow.
Step 1a: Mesylation of N-Boc-3-hydroxyazetidine
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (TEA, 1.5 eq.).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.
Step 1b: Ether Formation
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To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 2-bromo-4-methoxyphenol (1.2 eq.) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of crude N-Boc-3-mesyloxyazetidine (1.0 eq.) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to afford N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine.
Step 2: N-Boc Deprotection
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Dissolve N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4M HCl in dioxane.[5]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[6]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate) or isolate as the corresponding salt.
-
Extract the free base with an organic solvent, dry, and concentrate to yield 3-(2-Bromo-4-methoxyphenoxy)azetidine.
Synthetic Pathway 2: Mitsunobu Reaction
The Mitsunobu reaction provides a milder alternative for the direct conversion of an alcohol to an ether with inversion of stereochemistry, although stereochemistry is not a factor for this achiral substrate.[7] This reaction utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD).[8]
Caption: Plausible Mitsunobu Reaction Workflow.
Step 1: Ether Formation
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 2-bromo-4-methoxyphenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.[8]
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Step 2: N-Boc Deprotection
Follow the same procedure as outlined in Step 2 of the Williamson ether synthesis protocol.
Predicted Spectroscopic Data
While experimental spectra for 3-(2-Bromo-4-methoxyphenoxy)azetidine are not available, a predictive analysis based on its structure and known chemical shifts of related compounds can provide valuable guidance for characterization.
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
Aromatic Protons (3H): δ 6.8-7.2 ppm (multiplets)
-
Azetidine CH (1H): δ 4.8-5.0 ppm (multiplet)
-
Azetidine CH₂ (4H): δ 3.8-4.2 ppm (multiplets)
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Methoxy CH₃ (3H): δ 3.7-3.8 ppm (singlet)
-
NH Proton (1H): Broad singlet, chemical shift dependent on concentration and solvent.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
Aromatic C-O: δ 150-155 ppm
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Aromatic C-Br: δ 110-115 ppm
-
Aromatic C-OMe: δ 145-150 ppm
-
Other Aromatic Carbons: δ 115-125 ppm
-
Azetidine C-O: δ 70-75 ppm
-
Azetidine CH₂: δ 50-55 ppm
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Methoxy CH₃: δ 55-56 ppm
Mass Spectrometry (Predicted):
-
[M+H]⁺: m/z 258.0, 260.0 (characteristic isotopic pattern for bromine)
Reactivity and Stability
3-(2-Bromo-4-methoxyphenoxy)azetidine possesses several functional groups that dictate its reactivity and stability:
-
Azetidine Ring: The strained four-membered ring is susceptible to ring-opening reactions under certain conditions, though it is generally more stable than aziridines. The secondary amine is nucleophilic and can be further functionalized.
-
Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position.
-
Ether Linkage: The aryl ether bond is generally stable under most reaction conditions.
-
Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring in electrophilic substitution reactions. It is generally stable, but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃).
Potential Applications in Drug Discovery
The 3-(2-Bromo-4-methoxyphenoxy)azetidine scaffold is a promising starting point for the design of novel therapeutic agents across various disease areas. The combination of the conformationally constrained azetidine ring and the functionalized phenoxy moiety allows for the exploration of diverse chemical space.
As a Scaffold for CNS-Targeted Agents
The incorporation of azetidine rings has been shown to be beneficial for compounds targeting the central nervous system (CNS).[1] The rigidity of the scaffold can lead to increased selectivity for specific receptor subtypes. The lipophilicity of the bromomethoxy-phenyl group can be tailored to optimize blood-brain barrier penetration. Potential targets could include G-protein coupled receptors (GPCRs), ion channels, and transporters.
As a Building Block in Oncology
Azetidine-containing molecules have been successfully developed as kinase inhibitors in oncology.[1] The 3-(2-Bromo-4-methoxyphenoxy)azetidine scaffold could be elaborated to generate inhibitors of various kinases implicated in cancer progression. The bromine atom provides a convenient point for the introduction of pharmacophoric groups that can interact with the hinge region or other key binding pockets of kinases.
In the Development of Anti-infective Agents
The azetidine motif is present in a number of antibacterial agents. The unique three-dimensional structure of 3-phenoxyazetidine derivatives can be exploited to design novel inhibitors of bacterial enzymes or other essential cellular processes.
The following diagram illustrates a hypothetical drug discovery workflow starting from this versatile building block.
Caption: Drug Discovery Workflow with the Core Scaffold.
Conclusion
3-(2-Bromo-4-methoxyphenoxy)azetidine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic methodologies, and its functional handles, particularly the aryl bromide, allow for extensive synthetic diversification. While specific biological data for this compound is not yet widely published, the strategic combination of the conformationally constrained azetidine ring and the substituted phenoxy moiety makes it an attractive scaffold for the development of novel therapeutics targeting a range of diseases. This technical guide provides a foundational understanding of its properties and synthesis, paving the way for its application in the generation of next-generation drug candidates.
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